
3-(4-Octylphenyl)cyclopent-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Octylphenyl)cyclopent-2-enone: is an organic compound with the molecular formula C19H26O and a molecular weight of 270.40914 g/mol This compound features a cyclopent-2-enone ring substituted with a 4-octylphenyl group, making it a member of the cyclopentenone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Octylphenyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Aza-Piancatelli Rearrangement . This method typically starts with the reaction of furan-2-yl(phenyl)methanol with aniline derivatives in the presence of a catalyst such as dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3) in acetonitrile at elevated temperatures. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent rearrangement to yield the desired cyclopentenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(4-Octylphenyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学研究应用
3-(4-Octylphenyl)cyclopent-2-enone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Octylphenyl)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate signaling pathways by interacting with enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclopent-2-enone: A simpler analog without the octylphenyl group.
4-Phenylcyclopent-2-enone: Similar structure but with a phenyl group instead of an octylphenyl group.
3-(4-Methylphenyl)cyclopent-2-enone: Similar structure but with a methylphenyl group instead of an octylphenyl group.
Uniqueness
3-(4-Octylphenyl)cyclopent-2-enone is unique due to the presence of the long octyl chain, which can influence its chemical reactivity and biological activity. The octyl group can enhance the compound’s lipophilicity, potentially affecting its solubility and interaction with biological membranes.
属性
分子式 |
C19H26O |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
3-(4-octylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-19(20)15-18/h9-12,15H,2-8,13-14H2,1H3 |
InChI 键 |
IBAUFZBIROINJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


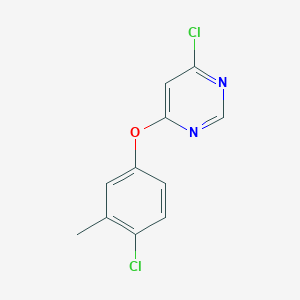
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128618.png)

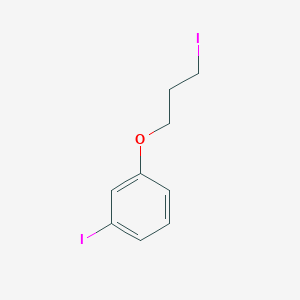
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)

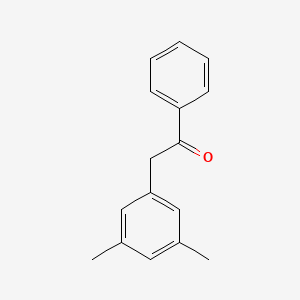
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
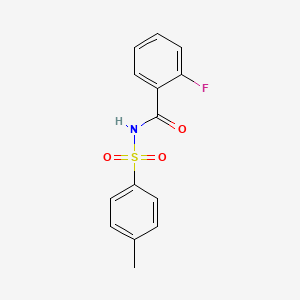
![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
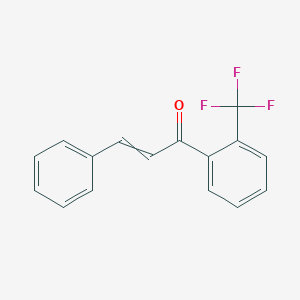
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
